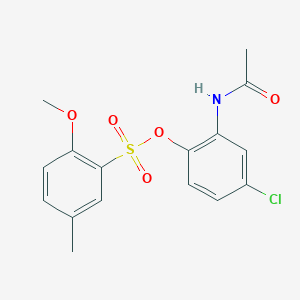![molecular formula C12H15Cl2NO2S B245249 1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)
1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine, commonly known as DIDS, is a chemical compound that has been widely used in scientific research for its unique properties. It belongs to the family of sulfonamide compounds and has been extensively studied for its mechanism of action and biochemical effects.
Mecanismo De Acción
DIDS is known to inhibit the activity of chloride channels and anion transporters. It binds to the transporters and prevents the transport of anions across cell membranes. This inhibition results in a decrease in the concentration of intracellular chloride ions, which can affect the function of various ion channels and transporters.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the activity of ion channels, transporters, and enzymes. DIDS has also been shown to modulate the release of neurotransmitters and hormones. In addition, DIDS has been found to affect the contractile properties of smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIDS has several advantages for use in lab experiments. It is a potent inhibitor of anion transporters and is highly soluble in organic solvents. It is also stable under a wide range of experimental conditions. However, DIDS has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several future directions for research on DIDS. One area of interest is the development of more specific and potent inhibitors of anion transporters. Another area of interest is the use of DIDS in the development of new drugs for the treatment of diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to understand the complex interactions between DIDS and other ion channels and transporters in various biological systems.
Conclusion:
In conclusion, 1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine, or DIDS, is a chemical compound that has been widely used in scientific research for its unique properties. It has been found to inhibit the activity of chloride channels and anion transporters, and has a wide range of biochemical and physiological effects. While DIDS has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on DIDS, including the development of more specific and potent inhibitors of anion transporters and the use of DIDS in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DIDS involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is a white crystalline solid that is highly soluble in organic solvents. The purity of DIDS can be confirmed by analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
DIDS has been used in a wide range of scientific research applications, including neuroscience, physiology, and pharmacology. In neuroscience, DIDS has been used to study the role of chloride channels in neuronal excitability and synaptic transmission. In physiology, DIDS has been used to investigate the transport of anions across cell membranes. In pharmacology, DIDS has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs that interact with anion transporters.
Propiedades
Fórmula molecular |
C12H15Cl2NO2S |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-9-4-2-3-7-15(9)18(16,17)10-5-6-11(13)12(14)8-10/h5-6,8-9H,2-4,7H2,1H3 |
Clave InChI |
UOOMWHUDSFEZAL-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)



![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)

